molecular formula C8H11FN2 B3390738 2-(5-Fluoropyridin-3-yl)propan-2-amine CAS No. 1211587-17-5

2-(5-Fluoropyridin-3-yl)propan-2-amine

Cat. No.: B3390738
CAS No.: 1211587-17-5
M. Wt: 154.18 g/mol
InChI Key: SQBUAAMWXKRHRO-UHFFFAOYSA-N
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Description

The Strategic Importance of Fluorinated Heterocyclic Scaffolds in Contemporary Organic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are ubiquitous in nature and synthetic chemistry. researchgate.net They form the core of numerous natural products like alkaloids, vitamins, and antibiotics. tandfonline.comnih.gov In contemporary organic chemistry, particularly in drug discovery, heterocyclic moieties are present in an estimated 85% of all biologically active compounds. tandfonline.comnih.gov

The introduction of fluorine into these heterocyclic scaffolds has become a transformative strategy in the design of new chemical entities. tandfonline.com The C-F bond possesses unique physicochemical properties, including high bond strength, significant polarity, and minimal steric bulk. tandfonline.comnih.gov These characteristics can profoundly influence a molecule's properties. For instance, fluorination can enhance metabolic stability by blocking sites susceptible to metabolism, thereby increasing a drug's half-life. tandfonline.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and binding affinity to biological targets. nih.govnih.gov

Furthermore, the presence of fluorine can alter lipophilicity and membrane permeability, critical factors for a compound's absorption and distribution. tandfonline.comnih.gov The growing importance of this strategy is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a figure that includes a significant portion of blockbuster drugs. nih.gov This widespread application underscores the role of fluorinated heterocycles as essential building blocks in the development of advanced materials, agrochemicals, and next-generation pharmaceuticals. researchgate.netresearchgate.net

The Role of Pyridine (B92270) Amine Architectures in Designing Novel Chemical Entities

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is an isostere of benzene (B151609) and a fundamental scaffold in medicinal chemistry. nih.govrsc.org Its structure is found in essential biological molecules, including vitamins and coenzymes. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for molecular recognition at biological targets. rsc.org

When combined with an amine functional group, the resulting pyridine amine architecture offers remarkable versatility for designing new molecules. nih.gov These structures serve as powerful ligands capable of coordinating with metal ions and as versatile building blocks in organic synthesis. nih.govbiosynth.com The amine group provides a nucleophilic center and a site for hydrogen bond donation, complementing the properties of the pyridine ring.

In drug design, the pyridine amine motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. rsc.org The ability to modify the pyridine ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing potency and pharmacokinetic profiles. nih.gov The synthesis of diverse pyridine amine derivatives is a major focus of research, as these compounds are key intermediates for producing novel therapeutic agents and functional materials. nih.govrsc.orgnih.gov

Research Trajectory and Scientific Context of 2-(5-Fluoropyridin-3-yl)propan-2-amine

The compound this compound emerges from the confluence of the two strategic areas discussed above. It is a molecule designed to leverage the advantageous properties of both a fluorinated pyridine ring and a sterically hindered amine group. While specific, in-depth research publications focusing exclusively on this compound are not prevalent, its scientific context can be understood by analyzing its structural components and the established value of related molecules in chemical research.

The structure combines a 5-fluoropyridine core with a propan-2-amine group at the 3-position. The fluorine atom at the 5-position is expected to modulate the electronic properties of the pyridine ring and enhance metabolic stability. tandfonline.comnih.gov The tertiary amine, created by the propan-2-amine substituent, provides a basic center for molecular interactions while its bulk can influence binding selectivity.

This compound is recognized as a chemical building block or intermediate, valuable for the synthesis of more complex molecules in drug discovery and materials science. chemscene.com Its structure is a logical design for creating novel compounds that can be tested for various biological activities. For example, related fluorinated aminopyridines are used as intermediates in the synthesis of peptide deformylase inhibitors and other potential therapeutic agents. researchgate.net The precise arrangement of the fluorine atom and the amino group on the pyridine ring makes this compound a specific and potentially valuable tool for researchers aiming to synthesize new chemical entities with tailored properties.

Chemical Data for this compound

Property Value Source
CAS Number 1211587-17-5 chemscene.com
Molecular Formula C8H11FN2 chemscene.com
Molecular Weight 154.18 g/mol chemscene.com

| IUPAC Name | this compound | Inferred from structure |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUAAMWXKRHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-17-5
Record name 2-(5-fluoropyridin-3-yl)propan-2-amine
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Advanced Synthetic Methodologies for 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Stereoselective and Asymmetric Synthesis Approaches

Achieving high levels of stereochemical control is crucial for the synthesis of biologically active molecules. For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the primary challenge lies in the construction of the chiral tertiary carbon center of the propan-2-amine moiety.

The enantioselective synthesis of chiral amines is a well-developed field, with several powerful methods applicable to the target molecule. nih.gov A primary strategy involves the asymmetric reduction of a suitable prochiral precursor, such as an imine or a ketone.

One prominent approach is the transition metal-catalyzed asymmetric hydrogenation of imines. nih.gov A hypothetical precursor, such as the imine formed from 1-(5-fluoropyridin-3-yl)ethan-1-one and a primary amine, could be hydrogenated in the presence of a chiral catalyst. google.com Iridium complexes with chiral ligands, such as those based on spiro phosphine-oxazoline (SIPHOX), have demonstrated high efficacy in the asymmetric hydrogenation of cyclic imines, providing a potential avenue for this transformation. acs.org

Biocatalytic methods offer another powerful route. Engineered enzymes, such as transaminases, can perform reductive amination of ketones with high enantioselectivity. researchgate.net Alternatively, engineered myoglobin variants have been developed for the asymmetric N-H carbene insertion of aromatic amines, presenting a novel biocatalytic strategy for creating chiral amine centers. rochester.edu

The following table summarizes potential enantioselective methods for the formation of the chiral amine center.

MethodPrecursorCatalyst/EnzymePotential Advantages
Asymmetric HydrogenationProchiral ImineChiral Iridium or Rhodium complexesHigh yields and enantioselectivities, broad substrate scope. nih.govacs.org
Biocatalytic Reductive Amination1-(5-fluoropyridin-3-yl)ethan-1-oneTransaminaseHigh stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net
Asymmetric Nucleophilic AdditionN-Sulfinyl ImineOrganometallic Reagents (e.g., Grignard)Diastereoselective addition controlled by the chiral sulfinyl group.
Chiral Aziridine Ring-OpeningSubstituted Chiral AziridineNucleophilic Fluoride SourceProvides access to fluoroamines with controlled stereochemistry. researchgate.net

In the context of synthesizing a larger molecule containing the this compound fragment, diastereoselective control becomes paramount. If other stereocenters are present in the molecule, their influence must be considered. Methodologies that establish high diastereoselectivity often rely on substrate control, where an existing chiral center directs the formation of a new one.

For instance, a reaction cascade involving C-H activation, cyclization, and subsequent reduction has been shown to produce highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov Such cascade reactions, where multiple bonds and stereocenters are formed in a single pot, can be highly efficient for building molecular complexity with precise stereochemical control. nih.gov Similarly, diastereoconvergent Negishi cross-coupling reactions using functionalized cyclohexylzinc reagents have been developed, achieving high diastereoselectivities. acs.org These principles could be adapted to a synthetic sequence where a chiral auxiliary or a pre-existing stereocenter guides the formation of the propan-2-amine center relative to other parts of the molecule.

Modular Synthesis Strategies for Pyridine (B92270) Ring Functionalization

Modular approaches, which allow for the late-stage introduction of key functional groups, are highly desirable for building libraries of related compounds. nih.govsigmaaldrich.com For this compound, this involves the strategic installation of the fluorine atom, the propan-2-amine side chain, and potentially other substituents on the pyridine core.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org A directing metalation group (DMG) on the pyridine ring can guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. baranlab.orguwindsor.ca While the nitrogen atom in pyridine itself directs metalation to the C2 position, other DMGs can override this preference. Fluorine itself can act as a directing group for ortho-metalation, which could be exploited in the synthesis of the target molecule. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C bonds in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. A plausible route to the target molecule could involve the coupling of 3-bromo-5-fluoropyridine with a suitable boronic acid or ester derivative of the propan-2-amine side chain (or a protected precursor). beilstein-journals.org The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Negishi Coupling : This reaction utilizes an organozinc reagent, which is often more reactive than its boron counterpart, and couples it with an organic halide. wikipedia.org Negishi coupling is particularly effective for the synthesis of functionalized pyridines and can tolerate various functional groups, including amines and esters. orgsyn.orgresearchgate.net A strategy could involve the coupling of a pyridyl halide with a pre-formed (2-aminopropan-2-yl)zinc halide.

The following table compares these key cross-coupling methods for pyridine functionalization.

Coupling ReactionOrganometallic ReagentKey AdvantagesRelevant Considerations
Suzuki-Miyaura Organoboron (e.g., boronic acid, pinacol ester)Commercially available reagents, high functional group tolerance, generally low toxicity. nih.govBoron reagents can be unstable, especially for 2-pyridyl derivatives. researchgate.net
Negishi OrganozincHigh reactivity, good functional group tolerance, effective for challenging couplings. wikipedia.orgorgsyn.orgOrganozinc reagents are often prepared in situ and can be sensitive to air and moisture.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. stackexchange.com The reaction proceeds via addition of a nucleophile to the ring, followed by elimination of a leaving group.

Fluorine Introduction: The fluorine atom can be introduced onto the pyridine ring via SNAr. A common method involves the displacement of a suitable leaving group, such as a nitro group, by a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent. nih.govresearchgate.net The presence of an electron-withdrawing group ortho or para to the leaving group can accelerate the reaction. nih.gov

Amine Introduction: The amine group can also be introduced via SNAr. For instance, reacting a fluoropyridine with an amine can lead to the displacement of the fluoride ion. nih.govcommonorganicchemistry.com The reactivity order for halogens in SNAr is typically F > Cl > Br > I. Therefore, a precursor like 3,5-difluoropyridine could potentially be selectively aminated at the 3-position. Direct amination of 2-fluoropyridine with lithium amides has also been shown to be an effective method. researchgate.net The regioselectivity of SNAr on the pyridine ring is highly favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. stackexchange.com However, appropriate activation can enable substitution at the 3- and 5-positions.

Transformations Involving the Pyridine Core

Once the this compound core is assembled, further functionalization can be performed to create analogues for structure-activity relationship (SAR) studies. Late-stage functionalization (LSF) via C-H activation has emerged as a powerful strategy to modify complex molecules without de novo synthesis. unimi.it

For the pyridine ring, different positions have innate reactivities that can be exploited:

Ortho-Position (C2/C6): These positions are the most electrophilic and are susceptible to functionalization by nucleophilic radicals in what is known as the Minisci reaction. unimi.it

Meta-Position (C4): Functionalization at the C4 position is more challenging due to its lack of inherent reactivity. Methods to functionalize this position often rely on directing groups or steric control. unimi.it

Para-Position (C5): The reactivity at this position can be influenced by the substituents already present.

Transition metal-catalyzed C-H functionalization offers a versatile toolkit for installing new groups at various positions on the pyridine ring, even in the late stages of a synthesis.

Regioselective Halogenation and Subsequent Derivatization

A key strategy for synthesizing 3,5-disubstituted pyridines involves the regioselective functionalization of the pyridine ring. Halogenation serves as a critical entry point, as the carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions. nih.gov

The primary challenge in the functionalization of pyridine is controlling the position of the incoming substituent. Pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions that require harsh conditions and often yield a mixture of isomers. nih.gov To overcome this, strategies have been developed to achieve high regioselectivity. One such approach involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions. nih.govnsf.govchemrxiv.org

For the synthesis of a 5-fluoropyridin-3-yl derivative, a plausible pathway could start with a 3-substituted pyridine. A regioselective halogenation (e.g., bromination) would then be directed to the 5-position. The resulting 3-substituted-5-bromopyridine is a versatile intermediate. Subsequent derivatization, such as a Suzuki or Stille coupling, could then be used to introduce the propan-2-amine moiety or a suitable precursor at the 3-position, followed by the introduction of the fluorine atom, often achieved via a diazotization-fluorination sequence (Balz-Schiemann reaction) if not already present. researchgate.netgoogle.com

Table 1: Comparison of Selected Reagents for Pyridine Halogenation

Reagent Conditions Selectivity Advantages
N-Bromosuccinimide (NBS) -78°C to room temp in CH2Cl2 High for 3-position on Zincke imines nsf.gov Mild conditions, high selectivity nsf.gov
N-Chlorosuccinimide (NCS) Room temperature Lower selectivity compared to NBS nsf.gov Readily available chlorinating agent
Silver-catalyzed Decarboxylation Peroxydisulfate as oxidant Good yields for alkylation acs.org Utilizes radicals for functionalization acs.org

Cycloaddition and Annulation Reactions for Pyridine Ring Construction

Instead of functionalizing a pre-existing pyridine ring, cycloaddition and annulation reactions build the heterocyclic core from acyclic precursors. acsgcipr.org This de novo approach offers excellent control over the final substitution pattern.

The transition metal-catalyzed [2+2+2] cycloaddition is a powerful tool for constructing pyridine rings. nih.gov This reaction typically involves the co-cyclization of two alkyne molecules and a nitrile, which serves as the nitrogen source for the pyridine ring. By carefully choosing the substituted alkynes and nitrile, one can assemble a highly functionalized pyridine with complete regiocontrol. nih.gov

Diels-Alder reactions provide another versatile route. baranlab.orgacsgcipr.org While normal electron-demand Diels-Alder reactions involving simple azadienes are often difficult, inverse electron-demand Diels-Alder reactions are more successful. acsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then expels a small molecule (like N₂) to form the aromatic pyridine ring. acsgcipr.org

Annulation is a process where a new ring is fused onto an existing molecule through the formation of two new bonds. scripps.edu For pyridine synthesis, this can involve the reaction of a three-carbon component with a fragment containing the C-N-C unit of the final ring. Such strategies can be highly convergent, assembling the target molecule efficiently from complex fragments. nih.govacs.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

Reaction Type Key Reactants Catalyst/Conditions Description
[2+2+2] Cycloaddition 2x Alkyne + 1x Nitrile Transition Metal (e.g., Co, Rh) nih.gov Convergent synthesis forming one ring from three components.
Inverse-Demand Diels-Alder Electron-poor diene (e.g., triazine) + Dienophile (e.g., enamine) Thermal or Lewis Acid [4+2] cycloaddition followed by retro-Diels-Alder to eliminate a small molecule. acsgcipr.org
Formal [3+3] Cycloaddition Enamines + Unsaturated Aldehydes/Ketones Organocatalyst acs.org A practical, scalable method for tri- or tetrasubstituted pyridines. acs.org

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant environmental benefits. researchgate.net These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly well-suited to solvent-free conditions. nih.gov For instance, Hantzsch-like pyridine syntheses can be performed under solvent-free conditions at elevated temperatures, often with the aid of a recyclable solid acid catalyst.

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally performed in anhydrous conditions, methodologies have been developed to synthesize pyridines in aqueous media. rsc.orgdntb.gov.ua The Guareschi-Thorpe reaction, for example, can be adapted to synthesize hydroxypyridines in water using ammonium carbonate as both a nitrogen source and a pH-controlled buffer. rsc.org The success of these reactions often relies on the hydrophobic effect or the use of catalysts that are stable and active in water.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical, energy-efficient, and selective than stoichiometric reactions. beilstein-journals.orgnih.gov The development of novel catalysts is crucial for the sustainable synthesis of complex molecules like this compound.

Transition-metal catalysis has revolutionized pyridine synthesis and functionalization. nih.gov Metals such as palladium, rhodium, iridium, and copper are used to catalyze a wide range of transformations, including C-H activation/functionalization. beilstein-journals.orgorganic-chemistry.org C-H functionalization allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials and thus reducing step counts and waste. researchgate.netnih.gov

Rare-earth metal catalysts are also emerging as effective tools for pyridine functionalization, enabling reactions such as the ortho-alkylation of the pyridine ring. nih.gov Beyond metal catalysis, organocatalysis, which uses small organic molecules to accelerate reactions, and photocatalysis, which uses light to drive chemical transformations, offer powerful and often complementary strategies. acs.org These methods can provide unique reactivity and selectivity under mild conditions, further contributing to the development of sustainable synthetic routes. acs.org

Table 3: Selected Catalytic Systems for Pyridine Synthesis and Functionalization

Catalyst Type Catalyst Example Reaction Type Key Advantages
Transition Metal Palladium (Pd) complexes Cross-coupling, C-H Arylation beilstein-journals.org High functional group tolerance, versatile for bond formation. beilstein-journals.org
Transition Metal Iridium (Ir) complexes C-H Alkylation/Silylation beilstein-journals.org Direct functionalization of C-H bonds. beilstein-journals.org
Rare Earth Metal Scandium (Sc) or Yttrium (Y) complexes C-H Alkylation nih.gov High activity for ortho-alkylation with olefins. nih.gov
Heteropolyacid Wells-Dawson acid (H₆P₂W₁₈O₆₂) Hantzsch-like condensation Recyclable catalyst for solvent-free reactions.

Reactivity and Derivatization Chemistry of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Functionalization of the Amino Group

The primary amine functionality is highly amenable to a variety of derivatization reactions, making it a valuable handle for introducing diverse structural motifs.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily participating in both N-alkylation and N-acylation reactions.

N-Alkylation: This reaction typically involves the treatment of the amine with alkyl halides. While specific examples for 2-(5-Fluoropyridin-3-yl)propan-2-amine are not extensively documented in public literature, the general reactivity of primary amines suggests that it would react with electrophiles like methyl iodide or benzyl (B1604629) bromide to yield the corresponding secondary and tertiary amines.

N-Acylation: The formation of an amide bond via N-acylation is a common and robust transformation. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-(5-fluoropyridin-3-yl)propan-2-yl)acetamide. reactory.appnih.gov The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also facilitate amide bond formation with carboxylic acids. nih.gov

Table 1: Representative N-Acylation Reaction

ReactantReagentProductReaction Type
This compound2-(Thiophen-2-yl)acetyl chloride / THFN-(2-(5-Fluoropyridin-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamideN-Acylation

Building upon its nucleophilic character, the amino group serves as a key precursor for the synthesis of urea (B33335), amide, and sulfonamide derivatives, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov

Urea Derivatives: Unsymmetrical ureas are commonly synthesized by reacting the primary amine with an isocyanate. Alternatively, reaction with phenyl chloroformate in the presence of a base like DMAP (4-Dimethylaminopyridine) can form a carbamate (B1207046) intermediate, which subsequently reacts with another amine to yield the final urea product. researchgate.net Symmetrical ureas, such as 1,3-bis(5-fluoropyridin-2-yl)urea, can also be synthesized, highlighting the versatility of urea formation reactions involving fluoropyridine amines. sigmaaldrich.com A catalyst-free approach for synthesizing N-hetaryl carbamates from corresponding ureas and alcohols has also been developed, proceeding through a hetaryl isocyanate intermediate. rsc.org

Amide Derivatives: As discussed in N-acylation, amides are readily formed. The Schotten-Baumann reaction, which involves an acyl chloride and a base, is a classic method for this transformation. ijper.org

Sulfonamide Derivatives: The reaction of this compound with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium carbonate yields the corresponding sulfonamides. researchgate.netindexcopernicus.com This reaction is fundamental in synthesizing a wide array of sulfonamide-based compounds. nih.govnih.govijarsct.co.innih.govresearchgate.net

Table 2: Synthesis of Amine Derivatives

Derivative TypeTypical ReagentsGeneral Product Structure
UreaR-N=C=O (Isocyanate)R-NH-C(=O)NH-R'
AmideR-C(=O)Cl (Acyl Chloride)R-C(=O)NH-R'
SulfonamideR-S(=O)₂Cl (Sulfonyl Chloride)R-S(=O)₂NH-R'

Where R' represents the 2-(5-fluoropyridin-3-yl)propan-2-yl moiety.

Chemical Transformations at the Fluoropyridine Moiety

The fluoropyridine ring possesses distinct reactive sites, including the ring nitrogen and the carbon atoms of the aromatic system.

Like other pyridines, the nitrogen atom in this compound has a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. matanginicollege.ac.in

Protonation and Salt Formation: The nitrogen readily reacts with acids to form pyridinium (B92312) salts. gcwgandhinagar.com

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary pyridinium salts. gcwgandhinagar.com

N-Oxidation: Pyridine rings can be oxidized to the corresponding N-oxides using oxidizing agents like peracids. matanginicollege.ac.in Pyridine N-oxides exhibit altered reactivity; for example, they can activate the ring for both electrophilic and nucleophilic attack at the 2- and 4-positions. matanginicollege.ac.inmsu.edu In the synthesis of the drug LBM415, an N-oxide of a 2-amino-5-fluoropyridine (B1271945) derivative is a key intermediate. researchgate.net

The electron-withdrawing nature of the fluorine atom at the 5-position reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. acs.org

The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the fluorine substituent, dictates its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is generally more reactive towards nucleophiles than benzene (B151609), particularly at the C-2 and C-4 (ortho and para) positions, as the negative charge of the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom. stackexchange.comuoanbar.edu.iqquora.comquimicaorganica.org While fluoropyridines are often good substrates for SNAr, the fluorine atom in this compound is at the C-5 position (meta to the nitrogen). Direct nucleophilic displacement of a group at the C-3 or C-5 position is significantly more difficult because the anionic charge of the intermediate cannot be delocalized onto the ring nitrogen. uoanbar.edu.iqquimicaorganica.org Therefore, substitution of the C-5 fluorine via a standard SNAr mechanism would require harsh conditions. However, SNAr reactions on other halopyridines, such as 2-fluoropyridines, proceed readily. sci-hub.senih.gov

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. gcwgandhinagar.comuoanbar.edu.iq Reactions like nitration or halogenation require vigorous conditions. uoanbar.edu.iq When substitution does occur, it typically favors the C-3 position (meta to the nitrogen) because attack at the C-2 or C-4 positions leads to a highly unfavorable resonance structure with a positive charge on the electron-deficient nitrogen. quora.com In the case of this compound, the situation is complex due to the competing directing effects of the substituents. The aminoalkyl group is activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. The regiochemical outcome of any potential electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile.

Heterocyclic Ring Formation and Expansion Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyridine ring, makes it a potential precursor for the synthesis of fused heterocyclic systems.

Condensation reactions between the primary amine and a suitable bifunctional electrophile can lead to the formation of a new ring fused to the pyridine core. For example, reactions of aminopyridines with reagents like α,β-unsaturated ketones or 1,3-dicarbonyl compounds are common strategies for constructing fused pyrimidine (B1678525) or diazepine (B8756704) rings. researchgate.net The Vilsmeier-Haack reaction on a related imidazo[1,2-a]pyridine (B132010) system, derived from 2-aminopyridine (B139424), introduces a formyl group that can then undergo further cyclization. researchgate.net Similarly, cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, derived from 3-aminothienopyridines, can yield fused dipyridine systems. researchgate.net While specific examples starting directly from this compound are not prevalent, these general principles of heterocyclic synthesis are applicable. google.commdpi.commdpi.com

Synthesis of Fused Bicyclic Systems (e.g., Imidazopyridines)

The 2-aminopyridine moiety within this compound serves as a key precursor for the construction of fused bicyclic systems, most notably imidazo[1,2-a]pyridines. rsc.org This class of heterocycles is recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. rsc.org The synthesis of these systems often involves the reaction of a 2-aminopyridine derivative with a suitable partner to form the second, five-membered ring.

A variety of synthetic strategies can be employed, leveraging the reactivity of the pyridine nitrogen and the exocyclic amino group. Common methods include:

Condensation Reactions: Traditional methods involve the condensation of 2-aminopyridines with α-haloketones. nih.gov

Cycloaddition Reactions: Modern approaches utilize cycloaddition reactions. For instance, a (3 + 2) cycloaddition of 2-aminopyridines with propargyl alcohols, promoted by reagents like NaIO₄/TBHP, can yield C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Tandem Reactions: Multi-step sequences performed in a single pot, such as a Michael addition followed by cyclization, have been developed using Morita-Baylis-Hillman acetates of nitroalkenes. nih.gov

Oxidative Coupling: Metal-catalyzed or metal-free oxidative coupling reactions can form the bicyclic core through C-H functionalization. nih.gov For example, copper catalysts have been used to couple 2-aminopyridines with aryl ketones. nih.gov

Photochemical Methods: Visible-light-mediated reactions, sometimes in the absence of a photocatalyst, provide an eco-compatible route for C-H functionalization and cyclization to form the imidazopyridine skeleton. mdpi.com

Given its structure, this compound is a suitable substrate for these transformations, leading to the formation of highly functionalized, fluorine-containing imidazopyridine derivatives. The fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules. smolecule.com

Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridines from 2-Aminopyridine Precursors

Reaction TypeKey ReagentsResulting StructureCitation
Condensationα-Haloketones2-Substituted Imidazo[1,2-a]pyridines nih.gov
(3 + 2) CycloadditionPropargyl Alcohols, NaIO₄/TBHPC3-Carbonylated Imidazo[1,2-a]pyridines nih.gov
Tandem ReactionMBH Acetates of NitroalkenesSubstituted Imidazo[1,2-a]pyridines nih.gov
Oxidative CouplingAryl Ketones, Copper Catalyst3-Aryl Imidazo[1,2-a]pyridines nih.gov
Photochemical C-H AlkylationN-Arylglycine Esters, Copper Catalyst3-Carbonylalkylated Imidazo[1,2-a]pyridines mdpi.com

Incorporation into Spirocyclic and Polycyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, are increasingly important three-dimensional motifs in drug discovery. nih.gov The synthesis of these complex structures often relies on intramolecular cyclization reactions where a bifunctional precursor is used to form the spiro-center. nih.govnih.gov

The structure of this compound offers potential pathways for its incorporation into spirocyclic and polycyclic frameworks. Key synthetic strategies where this compound could serve as a crucial intermediate include:

Intramolecular Alkylation: The amine could be derivatized with a chain containing a leaving group, which could then undergo intramolecular alkylation onto the pyridine ring or an adjacent position, facilitated by the ring's electronic properties.

Cycloaddition Reactions: The pyridine ring or a derivative thereof could participate in cycloaddition reactions, such as a [4+2] cycloaddition, to form a new ring fused in a spirocyclic manner. researchgate.net

Reductive Amination: The amine functionality could be used in a reductive amination reaction with a cyclic ketone that also contains a reactive site for a subsequent ring-closing reaction, leading to a spiro-fused system. nih.gov

[3+2] Cycloaddition: Catalytic [3+2] cycloaddition reactions, for example between cyclopropylamines and olefins, have been used to create functionalized spirocyclopentane systems. mdpi.com The amino group of the title compound could be modified to participate in similar transformations.

While direct examples involving this compound are not prevalent in the literature, its functional handles are well-suited for established spirocyclization methodologies, positioning it as a valuable starting material for generating novel, three-dimensional chemical entities.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a functionalized heterocyclic amine, this compound is an important intermediate in the synthesis of more elaborate molecules for various applications. The fluorinated pyridine motif is a privileged structure in modern chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity, metabolic stability, and binding affinity. smolecule.com

Precursor for Advanced Pharmaceutical Intermediates

The 2-aminopyridine core, especially when substituted with fluorine, is a key component in a multitude of biologically active compounds. smolecule.comresearchgate.net This makes this compound a valuable precursor for advanced pharmaceutical intermediates.

Scaffold for Bioactive Molecules: Fluorinated pyridines are used as intermediates in the synthesis of various pharmaceuticals. smolecule.com The structural analogue, 2-amino-5-fluoropyridine, is a key starting material for the synthesis of peptide deformylase inhibitors. researchgate.net

Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of modern oncology treatment, feature heterocyclic cores. For example, Sotorasib, a KRAS G12C inhibitor, contains a complex pyrido[2,3-d]pyrimidin-2(1H)-one scaffold. mdpi.com The imidazopyridine systems derived from 2-aminopyridines have also shown potential as kinase inhibitors. nih.gov

Antiviral and Anticancer Agents: Related compounds like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol (B581484) are reported to be intermediates in the synthesis of potential antiviral and anticancer agents. smolecule.com

BTK Inhibitors: A patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor highlights the use of complex substituted pyrazoles, demonstrating the demand for functionalized heterocyclic building blocks in the development of targeted therapies. google.com

The presence of both a reactive amine and a fluorinated pyridine ring makes this compound an attractive starting point for library synthesis and lead optimization in drug discovery programs.

Building Block for Agrochemicals and Specialty Chemicals

The utility of fluorinated pyridines extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The introduction of fluorine can significantly enhance the efficacy and selectivity of active ingredients.

Agrochemical Synthesis: Analogous compounds such as 2-amino-3-bromo-5-fluoropyridine (B58044) are explicitly listed as raw materials for agrochemicals, including herbicides, pesticides, and insecticides. vivanacl.com This highlights the value of the 2-amino-5-fluoropyridine scaffold in this industry. Furthermore, 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol is noted as a building block for agrochemicals. smolecule.com

Pesticidal Intermediates: Pyridine-3-yl derivatives are known intermediates in the synthesis of pesticidal compounds, such as certain thiazole (B1198619) amides. google.com

Specialty Chemicals: The compound can also be utilized in the production of specialty chemicals where specific properties imparted by the fluoropyridine unit are desired. smolecule.com

The dual functionality of this compound allows for its straightforward incorporation into larger, more complex molecules designed for specific applications in crop protection and materials science.

Computational and Theoretical Investigations of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the vibrational characteristics of a molecule. These computational methods allow for a precise analysis of molecular geometry and the prediction of spectroscopic features.

The initial step in the computational analysis of 2-(5-Fluoropyridin-3-yl)propan-2-amine involves geometry optimization. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely employed method for this purpose, often combined with a basis set such as 6-311++G(d,p) to ensure high accuracy. researchgate.netresearchgate.netresearchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

The optimization of this compound would reveal key structural parameters. The fluorosubstituted pyridine (B92270) ring is expected to be largely planar, though minor deviations can occur. The bond lengths and angles of the propan-2-amine substituent relative to the pyridine ring are of particular interest. For instance, the C-C and C-N bond lengths within the aminopropyl group and the C-C bond connecting it to the pyridine ring will be determined. The presence of the fluorine atom at the 5-position and the amino group at the 3-position of the pyridine ring influences the ring's geometry due to electronic effects. nih.gov Conformational analysis would also explore the rotational barriers around the C-C bond linking the isopropyl group to the pyridine ring to identify the most stable rotamer.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value (Å or °)
C-F Bond Length~1.35 Å
Pyridine Ring C-N Bond Lengths~1.34 - 1.38 Å
Pyridine Ring C-C Bond Lengths~1.39 - 1.40 Å
C(ring)-C(propyl) Bond Length~1.52 Å
C(propyl)-N Bond Length~1.47 Å
C-N-C Bond Angle~110°
F-C-C Bond Angle~118°

Note: These are typical values based on calculations of similar substituted pyridines and may vary slightly for the specific molecule.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov The analysis of these spectra allows for the assignment of specific vibrational modes to different functional groups within the molecule.

For this compound, characteristic vibrational frequencies would be observed. The C-F stretching vibration is typically found in the range of 1150-1250 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands around 3300-3500 cm⁻¹. researchgate.net The pyridine ring breathing modes and C-H stretching vibrations also provide a unique spectroscopic fingerprint. cdnsciencepub.comresearchgate.net Comparing these calculated frequencies with experimental spectra is a powerful method for structural confirmation. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Pyridine RingC=C and C=N Stretching1400 - 1600
C-FStretching1150 - 1250

Note: These are general ranges and the exact values are obtained from the computational output.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Computational methods provide valuable descriptors such as frontier molecular orbitals and natural bond orbital analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netirjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring. The presence of the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.5 to -5.5
LUMO Energy (ELUMO)-1.5 to -0.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. fluorine1.rufluorine1.ru

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.govmdpi.com The MEP is plotted on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. nih.govrsc.org The primary amine group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amine group and the regions around the carbon atom attached to the fluorine would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP map provides a clear, visual guide to the molecule's reactive behavior based on its electrostatic properties. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

The spectroscopic characteristics of this compound can be predicted using various computational methods. These predictions are invaluable for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using quantum mechanical methods, primarily Density Functional Theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Calculations would typically involve geometry optimization of the molecule followed by the NMR calculation itself, often using a standard basis set like 6-31G(d,p) and a functional such as B3LYP. The predicted shifts would then be referenced against a standard (e.g., TMS for ¹H and ¹³C) to provide values that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular structure. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. For instance, characteristic vibrational frequencies for N-H stretching of the primary amine, C-F stretching of the fluoropyridine ring, and various C-C and C-N bond vibrations can be predicted. The IR spectrum of the related fragment, propan-2-amine, shows characteristic broad bands for N-H bond stretching between approximately 3300 and 3500 cm⁻¹, and C-N bond vibrations in the 1020 to 1250 cm⁻¹ range. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the calculations would likely predict π → π* and n → π* transitions associated with the fluoropyridine ring. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the solvatochromic effects on the absorption maxima.

Predicted Spectroscopic Data Summary

ParameterPredicted Value/RangeComputational MethodNotes
¹H NMR (ppm)Data not availableGIAO-DFTPredictions would show distinct signals for aromatic protons, methyl protons, and the amine proton.
¹³C NMR (ppm)Data not availableGIAO-DFTPredictions would indicate chemical shifts for the pyridine ring carbons, isopropyl carbons, and the C-F carbon.
¹⁹F NMR (ppm)Data not availableGIAO-DFTA single resonance would be predicted, with its chemical shift influenced by the pyridine ring.
IR (cm⁻¹)N-H stretch: ~3300-3500DFTBased on analogous primary amines. docbrown.info Other bands would include C-F, C-N, and aromatic C-H stretches.
UV-Vis λmax (nm)Data not availableTD-DFTExpected to show absorptions related to the electronic transitions within the fluoropyridine system. researchgate.net

In Silico Modeling of Intermolecular Interactions and Bioisosteric Relationships

The non-covalent interactions of this compound are crucial for understanding its behavior in condensed phases and its potential for molecular recognition.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atom of the pyridine ring and the fluorine atom). Computational studies, often using DFT with functions that account for dispersion, can model the formation of intermolecular hydrogen bonds. finechem-mirea.ru These interactions can lead to the formation of dimers or more extended supramolecular structures. The pyridine nitrogen is a strong hydrogen bond acceptor, and the primary amine can donate two hydrogen bonds.

π-Stacking Interactions: The electron-deficient nature of the fluoropyridine ring can facilitate π-stacking interactions with other aromatic systems. The fluorine substituent enhances the π-acidity of the ring, making it favorable for interactions with electron-rich aromatic rings (a π-acid/π-base interaction). nih.gov Computational models can calculate the geometry and energy of these stacked dimers, often revealing parallel-displaced or T-shaped arrangements to be the most stable.

For conceptual ligand design, understanding the preferred conformations and interaction patterns of this compound is fundamental. Molecular mechanics and DFT can be used to perform conformational analysis and generate a molecular electrostatic potential (MEP) map. The MEP map visualizes the electron-rich (negative potential, e.g., around the pyridine nitrogen and fluorine) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule.

This information allows for the conceptual design of complementary binding partners. For instance, a hypothetical binding pocket could feature a hydrogen bond donor interacting with the pyridine nitrogen and an acceptor interacting with the amine group. The fluoropyridine ring could engage in π-stacking or halogen bonding interactions. These theoretical models provide a rational basis for the design of new molecular structures with specific interaction capabilities, a key aspect of modern drug design and materials science. nih.govacs.org

Research Applications As a Chemical Building Block and Molecular Probe

Development of Functional Organic Materials and Devices

The incorporation of fluorinated pyridine (B92270) moieties into larger molecular frameworks is a strategy employed in materials science to fine-tune the electronic and optical properties of organic materials. While direct research on 2-(5-Fluoropyridin-3-yl)propan-2-amine in this context is not extensively documented, the known characteristics of similar compounds suggest its potential utility.

The pyridine ring, an electron-deficient system, combined with the high electronegativity of the fluorine atom, can influence the electron-accepting and transporting properties of materials. This makes derivatives of this compound potential candidates for use in organic electronics. The amine group offers a reactive handle for polymerization or incorporation into other macromolecular structures. The electronic properties of analogous fluorinated and pyridinic compounds are an active area of research for creating novel semiconducting materials.

Fluorinated organic compounds can exhibit unique optical properties, including high transparency in certain spectral regions and altered photophysical behaviors. The synthesis of aminopyridines with fluorescent properties has been reported, suggesting that derivatives of this compound could be explored for applications in photonic devices. mdpi.com The specific substitution pattern may influence properties like emission wavelengths and quantum yields, making it a target for the development of new optical materials. mdpi.com

Design and Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The structural motifs present in this compound make it an interesting candidate for the design of such probes.

The pyridine scaffold is a common feature in biologically active molecules. By attaching reporter groups (e.g., fluorophores) to the this compound core, researchers could potentially develop probes to track the localization and dynamics of specific cellular components. The biological activity of related aminopyridines is an area of active study, with research into their interactions with biomolecules. smolecule.com

The study of enzyme inhibitors and receptor ligands is a key area of chemical biology. The amine functionality and the fluorinated pyridine ring of this compound can interact with the active sites of enzymes or the binding pockets of receptors. For instance, a related compound, 2-(5-Bromopyridin-3-YL)propan-2-amine, is studied for its potential to modulate the activity of molecular targets like enzymes and receptors. This suggests that this compound could serve as a lead structure for developing specific modulators to elucidate enzymatic mechanisms.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The compound this compound is a valuable scaffold for such studies.

Chemists can systematically modify different parts of the molecule to probe their importance for biological interactions. For example, the position of the fluorine atom could be altered, or the tertiary amine group could be replaced with other functional groups to observe the effects on binding affinity or inhibitory potency against a biological target. The insights gained from these SAR studies can guide the design of more potent and selective molecules. The use of chemically diverse building blocks is crucial for exploring SAR and fine-tuning physicochemical properties. lifechemicals.com

Elucidation of Key Structural Features Influencing Biological Target Interactions (in vitro)

The specific arrangement of atoms and functional groups in this compound is critical for its interaction with biological targets. In vitro studies on analogous compounds help to elucidate which structural components are key for molecular recognition and biological effect. The primary structural features include the pyridine core, the propan-2-amine side chain, and the fluorine substituent.

The pyridine ring itself is a common motif in many FDA-approved drugs and is known for its ability to participate in various non-covalent interactions within protein binding sites. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target.

The 3-aminopyridin-2-one motif, a related structure, has been used as a starting point for the structure-based design of potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune diseases. nih.gov Functionalization of the amino group in these scaffolds led to a rapid increase in inhibitory activity. nih.gov Similarly, the propan-2-amine group of this compound provides a basic nitrogen atom that can form ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

Structure-activity relationship studies on various pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring significantly impact their biological activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a phenyl group at the 3-position was found to be important for anti-mycobacterial activity. mdpi.com In another study on pyridine derivatives, the introduction of methoxy (B1213986) (-OCH3) groups was found to enhance antiproliferative activity, with the number and position of these groups directly correlating with the potency. nih.gov Conversely, the presence of bulky groups or certain halogen atoms sometimes leads to decreased activity. nih.gov

The table below summarizes in vitro findings for analogous pyridine compounds, illustrating how structural modifications influence biological activity against various targets.

Compound/ScaffoldTarget/AssayKey Structural Feature(s)Observed Effect
3-Aminopyrid-2-one derivativesInterleukin-2 inducible T-cell kinase (Itk)Functionalization of the 3-amino groupRapid enhancement of inhibitory activity (Ki of 7 nM for the best compound). nih.gov
Pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterium tuberculosis3-(4-fluoro)phenyl groupPotent growth inhibition. mdpi.com
Substituted Pyridine DerivativesAntiproliferative (A375, Hela, MCF-7 cell lines)-OCH3 groupsIncreased number of -OCH3 groups correlated with lower IC50 values (increased potency). nih.gov
2-amino-3-benzylthiopyridine derivativesc-Met kinaseOptimization of the 2-amino-3-benzylthiopyridine scaffoldLed to a potent inhibitor with an IC50 of 7.7 nM. nih.gov

These examples underscore the importance of the systematic exploration of chemical space around the core scaffold of this compound to develop potent and selective modulators of biological targets.

Impact of Fluorine Substitution on Molecular Recognition and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The fluorine atom in this compound, located at the 5-position of the pyridine ring, has a profound impact on its physicochemical properties and, consequently, its interactions with biological macromolecules. nih.gov

One of the primary effects of fluorination is the alteration of the electronic properties of the aromatic ring. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the sigma bond (inductive effect). This can influence the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties.

Fluorine substitution can also influence the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and bind to hydrophobic pockets within proteins. nih.gov The addition of fluorine can increase the hydrophobicity of a compound, aiding its penetration into hydrophobic protein pockets that are often lined with amino acids like leucine (B10760876) and phenylalanine. nih.gov

Furthermore, the fluorine atom can participate in specific non-covalent interactions that contribute to binding affinity. While organic fluorine is generally considered a weak hydrogen bond acceptor, it can form favorable interactions with C-H groups (C-H···F interactions) and can influence the conformation of the molecule. nih.gov The introduction of fluorine can also block metabolically susceptible sites on a molecule. For example, fluorination at the para-position of a benzene (B151609) ring can prevent oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.gov

Studies on fluorinated pyridine derivatives have provided concrete evidence of these effects. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of mycobacterial ATP synthase, analogues containing a 3-(4-fluoro)phenyl group were among the most effective. mdpi.com In another example, a study on dopamine/serotonin receptor agonists based on a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine scaffold highlighted the successful application of a fluorinated pyridine moiety in achieving high receptor affinity and agonistic activity. researchgate.net

The table below presents a comparison of fluorinated and non-fluorinated analogues from the literature to illustrate the impact of fluorine substitution.

Fluorinated CompoundNon-Fluorinated AnalogTarget/PropertyImpact of Fluorination
Fluorinated Pyridine DerivativesNon-fluorinated Pyridine DerivativesAntiproliferative ActivityThe effect is position and context-dependent; in some cases, fluorine can decrease activity. nih.gov
Fluorinated Quinoxaline DerivativesNon-fluorinated Quinoxaline DerivativesAntiproliferative ActivityThe introduction of fluorine-containing groups can enhance activity.
2-Fluoropyridine2-ChloropyridineReactivity in SNAr2-Fluoropyridine is 320 times more reactive with NaOEt in EtOH. acs.org

Advanced Analytical Methodologies for Research Characterization of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³C (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR are the most common NMR experiments used to piece together a molecule's carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(5-Fluoropyridin-3-yl)propan-2-amine is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent, non-equivalent protons. The protons on the pyridine (B92270) ring are influenced by the electronegative nitrogen and fluorine atoms, typically shifting them downfield. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl (CH₃) protons of the isopropyl group are expected to be a singlet due to the absence of adjacent protons.

Carbon-¹³C (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the position of a signal (chemical shift) is dependent on the electronic environment of the carbon atom. Carbons attached to electronegative atoms like fluorine and nitrogen will be deshielded and appear at a higher chemical shift (downfield). The carbon atoms of the pyridine ring will show distinct signals, with their positions influenced by the fluorine substituent and the ring nitrogen. The quaternary carbon of the propan-2-amine group and the methyl carbons will also have characteristic chemical shifts.

Below is a table of expected chemical shifts for the distinct proton and carbon environments of the molecule.

¹H NMR Analysis ¹³C NMR Analysis
Assignment Expected δ (ppm) Multiplicity Assignment Expected δ (ppm)
Pyridine H-28.2 - 8.4Doublet (d)Pyridine C-2140 - 150
Pyridine H-47.8 - 8.0Doublet of Doublets (dd)Pyridine C-3135 - 145
Pyridine H-68.4 - 8.6Singlet/Doublet (s/d)Pyridine C-4120 - 130
Amine (NH₂)1.5 - 3.0Broad Singlet (br s)Pyridine C-5 (C-F)155 - 165 (d)
Methyl (CH₃)1.4 - 1.6Singlet (s)Pyridine C-6130 - 140
Isopropyl C (quaternary)50 - 60
Methyl (CH₃)25 - 35
Expected chemical shifts are estimates based on typical values for similar functional groups and structures.

Fluorine-¹⁹F (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear marker for successful fluorination and structural integrity. For this compound, the spectrum is expected to show a single resonance, as there is only one fluorine environment. The coupling of this fluorine atom to adjacent protons on the pyridine ring (H-4 and H-6) would result in this resonance appearing as a multiplet, likely a triplet or a doublet of doublets, providing further confirmation of its position on the ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule's atomic framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the pyridine protons H-2 and H-4, confirming their spatial proximity. No correlations would be expected for the methyl or amine protons as they lack adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. An HSQC spectrum is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, it would show a cross-peak between the ¹H signal for the pyridine H-2 and the ¹³C signal for the pyridine C-2, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of a molecule. Key expected correlations would include the methyl protons (¹H) to the isopropyl quaternary carbon (¹³C) and the pyridine C-3, as well as correlations from the pyridine protons to various carbons across the ring, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, measure the vibrational frequencies of bonds within a molecule. These frequencies are unique to the types of bonds and functional groups present, serving as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. In the analysis of this compound, characteristic peaks would be expected for the N-H, C-H, C-N, and C-F bonds, as well as the aromatic pyridine ring vibrations.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While strong absorptions in FTIR are typically from polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. The Raman spectrum would also provide key information on the vibrations of the pyridine ring and the carbon skeleton.

The table below summarizes the key expected vibrational frequencies for the compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
N-H StretchPrimary Amine3300 - 3500 (broad)FTIR
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100FTIR, Raman
C-H Stretch (Aliphatic)Isopropyl Group2850 - 3000FTIR, Raman
C=C, C=N StretchPyridine Ring1400 - 1600FTIR, Raman
N-H BendPrimary Amine1580 - 1650FTIR
C-F StretchFluoroaromatic1200 - 1300FTIR
C-N StretchAliphatic Amine1020 - 1250FTIR
Characteristic vibrational frequencies are based on established group frequency charts.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (Molecular Formula: C₈H₁₁FN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. chemscene.com The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers is critical for this task. nih.gov The analysis provides the exact mass of the molecular ion, as well as common adducts that form during the ionization process, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.

Table 1: Theoretical Exact Mass Data for C₈H₁₁FN₂
SpeciesAdductTheoretical m/z
This compound[M]⁺154.0906
Protonated Molecule[M+H]⁺155.0984
Sodiated Molecule[M+Na]⁺177.0804
Potassiated Molecule[M+K]⁺193.0543

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and connectivity. researchgate.net For this compound, the fragmentation process is initiated by collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺, m/z 155.0984).

The fragmentation pathways can be predicted based on the known behavior of similar chemical moieties. The propan-2-amine side chain is expected to undergo facile cleavage. A dominant fragmentation for isopropylamines is the alpha-cleavage, resulting in the loss of a methyl radical to form a stable iminium ion. docbrown.info Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the isopropylamine (B41738) group. The fluoropyridine ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). rsc.orgresearchgate.net The study of fragmentation patterns in related pyridine N-oxides and other substituted pyridines shows that the position of substituents significantly influences the resulting fragments. acs.orgcdnsciencepub.com

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Fragment Structure
155.10140.08CH₃• (Methyl radical)Ion from α-cleavage of isopropyl group
155.1097.04C₃H₈N⁺ (Propan-2-iminium)Fluoropyridinyl radical cation
155.1058.07C₅H₃FN (Fluoropyridine)Propan-2-aminium cation
97.0470.03HCN (Hydrogen cyanide)Fragment from ring cleavage

Chromatographic Methods for Purity and Isolation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile or thermally sensitive compounds in research and pharmaceutical settings. rsc.org For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is determined by integrating the area of the analyte peak and expressing it as a percentage of the total area of all observed peaks, detected typically by a UV detector set at a wavelength where the chromophoric pyridine ring absorbs strongly. nih.gov

Table 3: Example HPLC Method Parameters and Purity Data
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Example Result
Retention Time (t_R)5.8 min
Purity (Area %)>99.5%

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines such as this compound can exhibit poor chromatographic behavior due to their polarity and basicity, often resulting in broad, tailing peaks. gcms.czrestek.com To overcome this, derivatization is frequently employed to convert the amine into a more volatile and less polar derivative. researchgate.net

Acylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), or silylating agents are commonly used. researchgate.netresearchgate.net This process replaces the active hydrogens on the amine with a non-polar group, improving volatility and peak shape. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Alternatively, specialized highly inert capillary columns designed specifically for volatile amines can sometimes allow for analysis without derivatization. gcms.cznih.gov

Table 4: Common Derivatization Strategies for GC Analysis of Amines
Derivatizing Agent ClassExample ReagentResulting DerivativeAdvantage
AcylationPentafluoropropionic anhydride (PFPA)N-pentafluoropropionyl amideIncreases volatility; enhances detection by Electron Capture Detector (ECD). researchgate.net
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-trimethylsilyl amineProduces volatile and thermally stable derivatives. researchgate.net
AlkylationAlkyl ChloroformatesCarbamate (B1207046)Reagents are less sensitive to water than silylating agents. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsional angles, and the spatial arrangement of molecules within the crystal lattice. figshare.com While a specific crystal structure for this compound is not publicly available, analysis of related fluoropyridine structures provides significant insight into the expected molecular geometry and intermolecular interactions. figshare.comacs.org

Studies on compounds like 3-fluoropyridine (B146971) show how fluorine substitution influences crystal packing, which can shift from herringbone to parallel arrangements depending on the degree of fluorination. figshare.com Co-crystallization of related scaffolds with target proteins has also been used to reveal binding poses and guide further molecular design. nih.gov Obtaining a crystal structure for this compound would confirm its constitution and conformation in the solid state and reveal details about hydrogen bonding and other non-covalent interactions that govern its crystal packing.

Table 5: Typical Data Reported from an X-ray Crystallography Study
ParameterDescriptionExample Value (Hypothetical)
Crystal SystemOne of seven crystal systems (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95°
Bond Length (C-F)The distance between the Carbon and Fluorine atoms.~1.35 Å
Hydrogen BondsKey intermolecular interactions stabilizing the crystal lattice.N-H···N (amine to pyridine)

Future Research Directions and Unexplored Avenues for 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Development of Next-Generation Synthetic Routes and Reagents

Current synthetic approaches to access the 2-(5-Fluoropyridin-3-yl)propan-2-amine core likely rely on multi-step sequences. Future research should prioritize the development of more efficient, atom-economical, and scalable synthetic routes.

One promising avenue lies in the late-stage functionalization of readily available pyridine (B92270) precursors. nih.govnih.gov The development of novel C-H activation methodologies could allow for the direct introduction of the propan-2-amine moiety onto a pre-existing 3-fluoro-5-substituted pyridine ring. rsc.orgnih.govmdpi.com This would represent a significant improvement over classical multi-step syntheses.

Furthermore, the exploration of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. google.com Flow reactors can provide precise control over reaction parameters, enhancing safety and yield, particularly for potentially exothermic fluorination or amination reactions. google.com

The development of novel fluorinating reagents and protocols is another critical area. While methods for the fluorination of pyridines exist, there is always a need for milder, more selective, and more functional-group-tolerant reagents. researchgate.net Research into enzymatic or biocatalytic methods for the synthesis of chiral amines presents an exciting frontier, potentially enabling the enantioselective synthesis of derivatives of this compound. nih.gov

Table 1: Potential Next-Generation Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H Activation/FunctionalizationAtom economy, reduced step countDevelopment of selective catalysts for C-H amination
Continuous Flow ChemistryImproved safety, scalability, and yieldOptimization of reactor design and reaction conditions
BiocatalysisHigh stereoselectivity, green chemistryEngineering of enzymes for specific substrate recognition
Novel Fluorination ReagentsMilder conditions, improved functional group toleranceDesign and synthesis of new electrophilic or nucleophilic fluorinating agents

Investigation of Novel Reactivity Profiles and Catalytic Applications

The unique electronic properties imparted by the fluorine atom and the steric bulk of the propan-2-amine group suggest that this compound could exhibit novel reactivity. Future research should systematically explore its reactions with a wide range of electrophiles and nucleophiles.

The pyridine nitrogen, with its modulated basicity due to the fluorine substituent, could serve as a unique ligand for transition metal catalysis. The steric hindrance around the nitrogen might lead to unusual coordination geometries and catalytic selectivities. Investigations into its use as a ligand in cross-coupling reactions, hydrogenations, or other transition metal-catalyzed transformations are warranted.

The amino group itself can be a site for further functionalization. Derivatization to amides, sulfonamides, or other nitrogen-containing functional groups could lead to a diverse library of compounds with potentially interesting biological or material properties. The reactivity of the pyridine ring, particularly towards electrophilic aromatic substitution, should also be explored, considering the directing effects of the existing substituents.

Advanced Computational Modeling for De Novo Design of Derivatives

Computational chemistry offers a powerful tool to accelerate the exploration of the chemical space around this compound. indexcopernicus.com Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and potential as a ligand. nih.gov

De novo design techniques, powered by artificial intelligence and machine learning, can be utilized to generate virtual libraries of derivatives with desired properties. nih.govnih.gov By training models on existing datasets of bioactive molecules, it may be possible to predict which modifications to the this compound scaffold are most likely to lead to potent and selective interactions with biological targets. nih.gov

Computational studies can also be used to understand the conformational preferences of the molecule and its derivatives, which is crucial for designing molecules that fit into specific binding pockets of proteins or other biological macromolecules. Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in different environments.

Table 2: Computational Approaches for Derivative Design

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Calculation of electronic structure and propertiesPrediction of reactivity, stability, and ligand properties
De novo Design (AI/ML)Generation of novel molecular structuresIdentification of derivatives with high predicted bioactivity
Molecular Dynamics (MD)Simulation of molecular motion and interactionsUnderstanding of conformational flexibility and binding dynamics

Expanding the Scope of Application as a Versatile Chemical Scaffold in Emerging Fields of Chemical Research

The inherent structural features of this compound make it a versatile scaffold with potential applications in diverse areas of chemical research. nih.govrsc.org

In medicinal chemistry , the fluorinated pyridine motif is a common feature in many approved drugs. nih.gov The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The propan-2-amine group provides a handle for further derivatization to modulate solubility and target engagement. Future research should focus on synthesizing and screening libraries of derivatives for activity against a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The use of this scaffold in the development of novel therapeutics and medical imaging agents is a particularly promising avenue. google.comuchicago.edu

In agrochemicals , fluorinated compounds often exhibit potent herbicidal, insecticidal, or fungicidal activity. indexcopernicus.com The this compound scaffold could be a starting point for the development of new crop protection agents.

In materials science , the electronic properties of the fluorinated pyridine ring could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine functionality could be used to tune the electronic properties or to facilitate self-assembly into ordered structures.

Finally, the potential for this compound to act as a building block in supramolecular chemistry should not be overlooked. The pyridine nitrogen can participate in hydrogen bonding and metal coordination, enabling the construction of complex, self-assembled architectures with interesting functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and catalytic systems for introducing the 5-fluoropyridinyl group in 2-(5-Fluoropyridin-3-yl)propan-2-amine?

  • Methodological Answer : The synthesis typically begins with 5-fluoropyridine derivatives as starting materials. Palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) are effective for introducing fluorinated aromatic groups. Triethylamine is often used as a base to facilitate deprotonation and stabilize intermediates. Reaction temperatures between 60–100°C improve yields by minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify proton environments and fluorine substitution patterns.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Hydrogen bonding and molecular packing can be analyzed to validate stereochemistry .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

  • Methodological Answer : Side products may arise from incomplete fluorination or competing coupling reactions. Techniques like HPLC with UV detection or GC-MS help identify impurities. Adjusting reaction stoichiometry (e.g., excess fluoropyridine) and optimizing catalyst loading (e.g., 5–10 mol% Pd) reduce byproduct formation. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 2H^{2}\text{H}, 13C^{13}\text{C}) clarify the mechanism of fluoropyridine substitution reactions?

  • Methodological Answer : Isotopic labeling at the pyridine ring or amine group allows tracking of bond cleavage and formation via kinetic isotope effects (KIE). Combined with DFT calculations, this reveals whether the mechanism is electrophilic substitution or radical-mediated. Time-resolved IR spectroscopy can monitor intermediate species in situ .

Q. How to resolve discrepancies in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :

  • Assay Validation : Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability.
  • Solubility Testing : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous media) to rule out false negatives.
  • Off-Target Profiling : Employ high-throughput screening against related receptors/enzymes to assess selectivity. Dose-response curves (IC50_{50}/EC50_{50}) should be replicated across independent labs .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites. Focus on fluorine’s electronegativity and steric effects.
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions (e.g., hydrogen bonds with fluoropyridine).
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon fluorination using thermodynamic cycles .

Notes

  • Structural Uniqueness : The 5-fluoropyridinyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
  • Safety Considerations : Fluorinated amines may require handling in fume hoods due to potential volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.